molecular formula C11H14O B8810457 7-Methyl-4,4a,5,6-tetrahydro-2(3H)-naphthalenone CAS No. 34545-88-5

7-Methyl-4,4a,5,6-tetrahydro-2(3H)-naphthalenone

Cat. No. B8810457
Key on ui cas rn: 34545-88-5
M. Wt: 162.23 g/mol
InChI Key: NGSXTBFUMNXJDK-UHFFFAOYSA-N
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Patent
US04889947

Procedure details

This material is prepared according to the procedure for Preparation 1 wherein 3-methyl-2-cyclohexenone is substituted for isophorone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.O=[C:10]1[CH2:17]C(C)(C)C[C:12](C)=[CH:11]1>>[CH3:17][C:10]1[CH2:11][CH2:12][CH:7]2[C:2]([CH:1]=1)=[CH:3][C:4](=[O:8])[CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material is prepared

Outcomes

Product
Name
Type
Smiles
CC=1CCC2CCC(C=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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